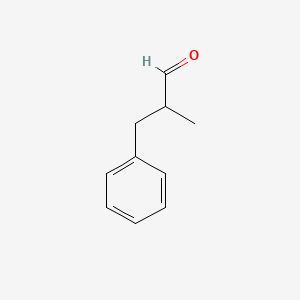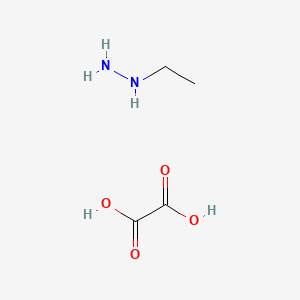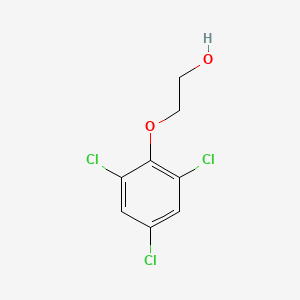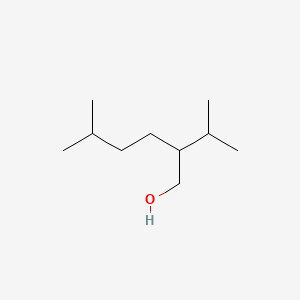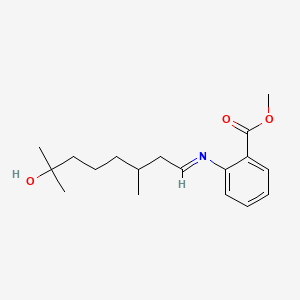
3-Chloro-5-nitroaniline
Overview
Description
3-Chloro-5-nitroaniline is a chemical compound with the CAS Number: 5344-44-5 . It has a molecular weight of 172.57 . It is a yellow to orange to brown or yellow-green solid .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitroaniline involves refluxing the product in alcohol and ammonium sulfide in water . After adding water, the product is filtered, dried, and flash chromatographed on silica gel eluting with 10% acetone-pet ether .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitroaniline is C6H5ClN2O2 . The structure can be represented as 1S/C6H5ClN2O2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H,8H2 .Physical And Chemical Properties Analysis
3-Chloro-5-nitroaniline has a boiling point of 332.7±22.0 °C and a density of 1.494±0.06 g/cm3 . It is stored at room temperature and is a yellow to orange to brown or yellow-green solid .Scientific Research Applications
Organic Crystal Growth for Nonlinear Optics
3-Chloro-5-nitroaniline: is utilized in the growth of organic crystals using techniques like the Vertical Bridgman Technique . These crystals exhibit significant nonlinear optical (NLO) properties , which are crucial for applications in optoelectronics and photonics . The crystals’ physical, chemical, and mechanical properties are meticulously characterized to optimize their use in devices like photonic waveguides and frequency-resolving optical gating .
Synthesis of Copolymers
This compound serves as a monomer in the synthesis of copolymers, particularly with aniline, to create poly(aniline-co-3-nitroaniline) . These copolymers have tunable optoelectronic properties and improved solution processability and thermal stability, making them suitable for energy storage devices , protective coatings , and electrochemical sensors .
Anticancer Agent Synthesis
3-Chloro-5-nitroaniline: is a key building block in synthesizing novel sorafenib analogues containing a quinoxalinedione ring and amide linker . These analogues exhibit cytotoxic activity against cancer cell lines like HeLa and MCF-7 , indicating potential applications in cancer treatment.
Dye and Pigment Production
The compound is used in the production of vat dyes . These dyes are known for their colorfastness and are used in textile industries to dye cotton and other cellulosic fibers.
Photographic Chemicals
3-Chloro-5-nitroaniline: plays a role in manufacturing chemicals that prevent photographs from fogging up . This application is essential in preserving the quality and longevity of photographic images.
Pharmaceutical Applications
It is involved in the synthesis of certain medicines , although specific drugs are not detailed in the search results. Its role in pharmaceuticals could be as an intermediate in the synthesis of more complex compounds with therapeutic properties.
Cutting Fluids
In industrial settings, 3-Chloro-5-nitroaniline is used to make cutting fluids . These fluids are essential for cooling and lubricating cutting tools and workpieces during machining processes.
Benzotriazole Chemicals
Lastly, it is used to produce benzotriazoles , which are compounds with applications ranging from corrosion inhibitors to ultraviolet light absorbers in sunscreen formulations.
Safety And Hazards
3-Chloro-5-nitroaniline is considered hazardous. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding dust formation .
Relevant Papers Relevant papers related to 3-Chloro-5-nitroaniline can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and similar products .
properties
IUPAC Name |
3-chloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFMJXGEACRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277199 | |
| Record name | 3-chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitroaniline | |
CAS RN |
5344-44-5 | |
| Record name | 5344-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



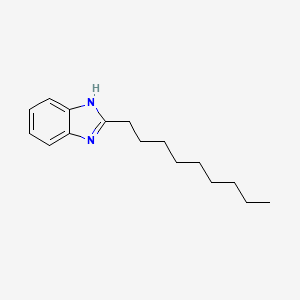


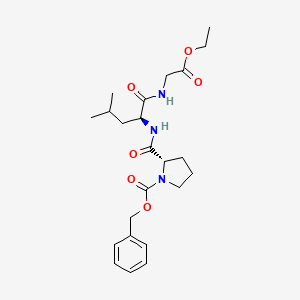

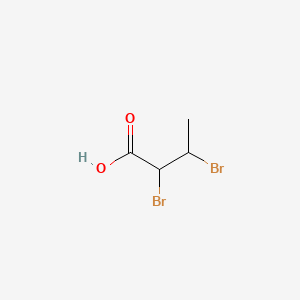
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
